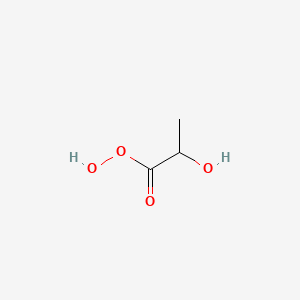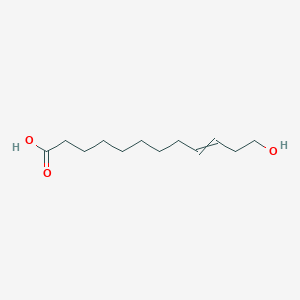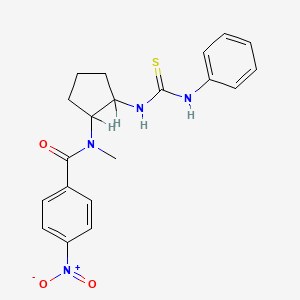
N-Methyl-4-nitro-N-(2-(((phenylamino)thioxomethyl)amino)cyclopentyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-4-nitro-N-(2-(((phenylamino)thioxomethyl)amino)cyclopentyl)benzamide is a complex organic compound that belongs to the class of nitro compounds. These compounds are characterized by the presence of one or more nitro groups (-NO2) attached to a carbon atom. The compound’s structure includes a benzamide core with various functional groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-nitro-N-(2-(((phenylamino)thioxomethyl)amino)cyclopentyl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a benzene derivative, followed by a series of substitution reactions to introduce the desired functional groups. The reaction conditions often require the use of strong acids, bases, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-4-nitro-N-(2-(((phenylamino)thioxomethyl)amino)cyclopentyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different intermediates, depending on the reagents used.
Substitution: The benzamide core allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the benzamide core.
Wissenschaftliche Forschungsanwendungen
N-Methyl-4-nitro-N-(2-(((phenylamino)thioxomethyl)amino)cyclopentyl)benzamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-Methyl-4-nitro-N-(2-(((phenylamino)thioxomethyl)amino)cyclopentyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity and influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-4-nitroaniline: Shares the nitro and methyl groups but lacks the complex cyclopentyl and phenylamino thioxomethyl groups.
4-Nitro-N-methylaniline: Similar in structure but with fewer functional groups.
N-Methyl-4-nitrobenzamide: Lacks the cyclopentyl and phenylamino thioxomethyl groups.
Uniqueness
N-Methyl-4-nitro-N-(2-(((phenylamino)thioxomethyl)amino)cyclopentyl)benzamide is unique due to its complex structure, which includes multiple functional groups that confer specific chemical and biological properties. This complexity makes it a valuable compound for research and industrial applications, as it can participate in a wide range of chemical reactions and interact with various biological targets.
Eigenschaften
CAS-Nummer |
77051-86-6 |
|---|---|
Molekularformel |
C20H22N4O3S |
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
N-methyl-4-nitro-N-[2-(phenylcarbamothioylamino)cyclopentyl]benzamide |
InChI |
InChI=1S/C20H22N4O3S/c1-23(19(25)14-10-12-16(13-11-14)24(26)27)18-9-5-8-17(18)22-20(28)21-15-6-3-2-4-7-15/h2-4,6-7,10-13,17-18H,5,8-9H2,1H3,(H2,21,22,28) |
InChI-Schlüssel |
CWCPQIQACDFIJU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1CCCC1NC(=S)NC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3,3,3-Trifluoro-2-(sulfanylmethyl)propanoyl]-D-proline](/img/structure/B14435049.png)

![Cyclohexanone, 2-[(trimethylsilyl)methyl]-](/img/structure/B14435062.png)
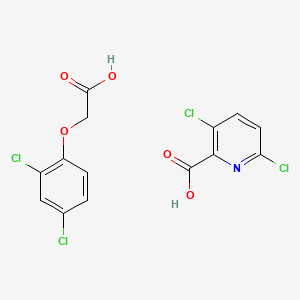
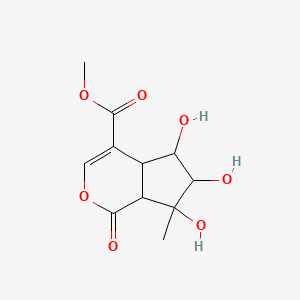
![1-[(E)-(2-Chlorophenyl)diazenyl]-N-ethylnaphthalen-2-amine](/img/structure/B14435096.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B14435099.png)
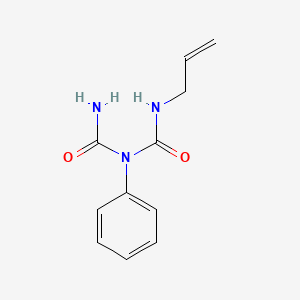
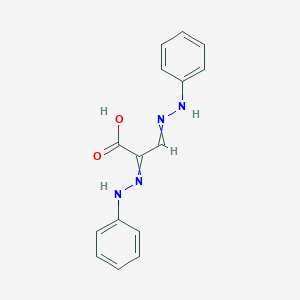
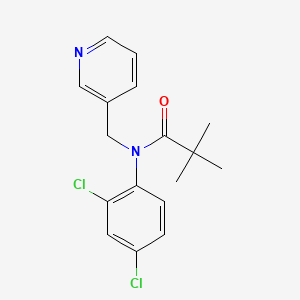
![1-Thia-4-azaspiro[2.3]hexan-5-one, 2,2-dimethyl-4,6,6-triphenyl-](/img/structure/B14435117.png)
